molecular formula C27H44N2O5 B12321059 Boc-DL-Phe(4-MeOH)-OH.DCHA

Boc-DL-Phe(4-MeOH)-OH.DCHA

Cat. No.: B12321059
M. Wt: 476.6 g/mol
InChI Key: NPDVGKTVZBOISP-UHFFFAOYSA-N
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Description

Boc-DL-Phe(4-MeOH)-OH.DCHA is a chemical compound used in various scientific research applications. It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis. The compound includes a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Phe(4-MeOH)-OH.DCHA typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of a methoxy group at the para position of the phenyl ring. The final product is then combined with dicyclohexylamine (DCHA) to form the salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would include the protection and deprotection steps, as well as purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Phe(4-MeOH)-OH.DCHA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative.

Scientific Research Applications

Boc-DL-Phe(4-MeOH)-OH.DCHA is used in various scientific research applications, including:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: Potential use in drug development and design.

    Industry: Used in the production of specialized peptides and proteins.

Mechanism of Action

The mechanism of action of Boc-DL-Phe(4-MeOH)-OH.DCHA would involve its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The methoxy group can participate in various chemical transformations, adding versatility to the compound.

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Phe-OH: Lacks the methoxy group, making it less versatile in certain reactions.

    Boc-L-Phe(4-MeOH)-OH: The L-isomer of the compound, which may have different reactivity and applications.

    Fmoc-DL-Phe(4-MeOH)-OH: Uses a different protecting group (Fmoc) which is removed under different conditions.

Uniqueness

Boc-DL-Phe(4-MeOH)-OH.DCHA is unique due to the presence of both the Boc protecting group and the methoxy group, providing a balance of protection and reactivity that is useful in peptide synthesis and other chemical applications.

Properties

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)8-10-4-6-11(9-17)7-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2

InChI Key

NPDVGKTVZBOISP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CO)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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